Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Description
The compound Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- features a morpholine ring conjugated to a 3-nitrobenzoyl group, which is further substituted with a 4-methylpiperazine moiety.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-17-4-6-18(7-5-17)14-3-2-13(12-15(14)20(22)23)16(21)19-8-10-24-11-9-19/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOFBRHLJCDKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387277 | |
| Record name | Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137725-92-9 | |
| Record name | Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,4-benzothiazines with morpholine and N-(2-hydroxyethyl)piperazine . The reaction conditions often involve the use of solvents such as isopropanol and methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The piperazine and morpholine groups are introduced via nucleophilic substitution. For example:
Reaction Conditions
| Substrate | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde | 1-Methylpiperazine | DMF | Reflux | 71% | |
| 4-Nitrobenzoyl chloride | Morpholine | THF | 0–25°C | 80% |
Key findings:
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Piperazine substitution occurs under basic conditions (e.g., K₂CO₃ in DMF) via SNAr mechanisms .
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Morpholine incorporation typically requires activated aryl halides (e.g., nitro-substituted benzoyl chlorides) .
Amide Coupling
The benzamide core is formed via coupling reactions:
Reaction Protocol
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Activation : 4-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride .
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Coupling : The acyl chloride reacts with amines (e.g., morpholine) in THF at 0°C :
Nitration
The nitro group is introduced via electrophilic aromatic nitration:
Conditions
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Nitrating agent: HNO₃/H₂SO₄ (mixed acid)
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Substrate: Activated aromatic rings (e.g., meta-directing morpholine derivatives) .
Reduction of Nitro Groups
The nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction:
Example Reaction
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Catalyst: Pd/C in ethanol.
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Selectivity: Morpholine and piperazine rings remain intact under mild H₂ pressure .
Click Chemistry for Triazole Formation
Alkyne-azide cycloaddition is employed to modify piperazine-linked derivatives :
Reaction Setup
| Component | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Propargyl-piperazine | TMS-azide | 1,4-Disubstituted triazole | 47–82% |
Key parameters:
Condensation Reactions
Thiosemicarbazones and hydrazones are formed via condensation with aldehydes:
Representative Data
| Aldehyde | Hydrazine | Product | Yield | Source |
|---|---|---|---|---|
| 4-(4-Methylpiperazinyl) | Thiosemicarbazide | Thiosemicarbazone | 69% |
Conditions: Ethanol reflux (3–24 h) .
Oxidation and Redox Activity
Iron complexes of thiosemicarbazones derived from similar structures exhibit redox activity :
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ROS Generation : Fe(III) complexes oxidize ascorbate, producing cytotoxic reactive oxygen species (ROS) .
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Anti-Cancer Activity : Correlated with redox cycling (IC₅₀: 2–5 μM against MCF-7 cells) .
Molecular Interactions
Docking studies reveal key binding motifs:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl] have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cells.
Case Study: Antiproliferative Activity
A notable study demonstrated that specific derivatives exhibited potent antiproliferative activity against MCF-7 cells with IC50 values of 2.00 μM and 5.00 μM, respectively. These compounds were compared favorably against established chemotherapeutics such as Doxorubicin and Cisplatin .
Antimicrobial Properties
Beyond anticancer applications, morpholine derivatives have shown promise as antimicrobial agents. The incorporation of nitro groups is known to enhance the antibacterial activity of various compounds. Research indicates that certain morpholine-based structures can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
Neuropharmacological Effects
Morpholine derivatives have also been explored for their neuropharmacological effects. Piperazine-containing compounds are recognized for their anxiolytic and antidepressant properties. Studies suggest that modifications in the morpholine structure can lead to enhanced central nervous system activity, potentially providing new avenues for treating anxiety disorders and depression .
Synthesis and Characterization
The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl] involves multi-step organic reactions including:
- Formation of the Morpholine Ring : Typically achieved through cyclization reactions involving diethylene glycol or similar reagents.
- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Nitrobenzoyl Group Integration : This step often utilizes acylation techniques to attach the nitrobenzoyl group effectively.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Pharmacokinetic Studies
Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of morpholine derivatives. In silico studies have indicated favorable pharmacokinetic properties for several derivatives, suggesting their viability as drug candidates .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Oncology | Antiproliferative | IC50 values: 2.00 μM (MCF-7) |
| Antimicrobial | Bacterial Inhibition | Effective against various pathogens |
| Neuropharmacology | Anxiolytic/Antidepressant | Potential CNS activity |
| Synthesis Techniques | Multi-step Reactions | Confirmed via NMR & Mass Spectrometry |
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin release and glucose uptake . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analog: 4-(6-Nitro-3-pyridyl)morpholine
Key Features :
Comparison :
- Substituent Position : The nitro group is on a pyridine ring instead of a benzoyl group, altering electronic effects. Pyridine’s inherent basicity may enhance solubility compared to the benzoyl-linked target compound.
Structural Analog: 4-(Benzenesulfonyl)-morpholine
Key Features :
Comparison :
- Functional Group : The sulfonyl group is strongly electron-withdrawing, whereas the target compound’s nitrobenzoyl group has moderate electron-withdrawing effects.
- Stability : Sulfonyl groups confer higher thermal stability, whereas nitro groups may increase sensitivity to reduction or nucleophilic attack.
Structural Analog: 4-Morpholinopiperidine
Key Features :
- Core Structure : Morpholine fused to a piperidine ring.
- Applications: Used to synthesize nitrile derivatives (e.g., 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile), indicating utility in constructing complex heterocycles .
Comparison :
- Heterocycle vs. Aromatic Linker : Piperidine lacks the aromatic benzoyl linker, reducing conjugation effects. The target compound’s nitrobenzoyl group may enhance π-π stacking in biological targets.
- Reactivity : Piperidine’s secondary amine is less sterically hindered than the target compound’s tertiary piperazinyl group, affecting binding interactions.
Structural Analog: Morpholine-Containing Triazole Derivatives
Key Features :
Comparison :
- Functional Groups : The triazole ring introduces redox-active sites absent in the target compound. The nitro group in the target compound may instead participate in electron transfer or act as a hydrogen-bond acceptor.
Structural Analog: 4-(4-Methyl-3-phenylpyrazol-1-yl)morpholine
Key Features :
Comparison :
- PSA : The target compound’s PSA is likely higher due to the nitro and piperazinyl groups, improving water solubility.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : The nitro group in the target compound may enhance electrophilic substitution reactivity compared to sulfonyl or pyridyl analogs.
- Biological Potential: Piperazinyl groups are common in kinase inhibitors and antipsychotics, suggesting the target compound could interact with similar targets .
- Synthetic Challenges : Steric hindrance from the 4-methylpiperazinyl group may complicate functionalization of the benzoyl ring.
Biological Activity
Morpholine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-" is a complex organic molecule that has shown potential in various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Synthesis
The compound features a morpholine ring, a piperazine moiety, and a nitrophenyl group, which contribute to its biological properties. The synthesis typically involves several steps, including the formation of intermediates and the introduction of functional groups under controlled conditions. Common synthetic routes include:
- Formation of Piperazine Derivative : Initial preparation of the piperazine structure.
- Introduction of Morpholine and Sulfonyl Groups : Sequential addition of these groups to enhance reactivity.
- Attachment of the Nitrophenyl Group : This final step is crucial for imparting specific biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in neurological disorders and cancer pathology. Notably, it has been identified as a competitive inhibitor for monoamine oxidase (MAO), an important target in treating mood disorders and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant enzyme inhibition properties. For example, it has been shown to selectively inhibit MAO-A, which is crucial for regulating neurotransmitter levels in the brain . Furthermore, research indicates that morpholine derivatives can modulate receptors involved in pain perception and mood regulation .
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of morpholine derivatives on various human tumor cell lines. The compound has displayed selective cytotoxicity against certain cancer types while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .
Data Table: Biological Activities
Case Studies
- Neuropharmacological Applications : A study highlighted the role of morpholine derivatives in modulating neurotransmitter systems associated with depression and anxiety disorders. The compound's ability to inhibit MAO-A was linked to improved mood regulation in animal models .
- Anticancer Research : Another investigation evaluated the compound's efficacy against breast cancer cell lines, revealing that it induced apoptosis through a caspase-dependent pathway. This finding supports further exploration into its use as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a nitrobenzoyl chloride intermediate may react with 4-methylpiperazine under basic conditions (e.g., triethylamine in dry THF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .
Q. How can vibrational spectroscopy (Raman/IR) characterize this compound’s structural stability under varying conditions?
- Methodology : Assign key vibrational modes (e.g., C=O stretch at ~1680 cm, nitro group at ~1520 cm) via comparison with DFT-calculated spectra. Pressure-dependent Raman studies (0–3.5 GPa) may reveal phase transitions, as seen in morpholine derivatives, where splitting of C-H stretching modes (2980–3145 cm) indicates conformational changes .
Q. What analytical techniques are suitable for detecting impurities in this compound?
- Methodology : Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve impurities like unreacted nitrobenzoyl precursors or piperazine byproducts. Compare retention times and mass fragments (e.g., m/z 384.2 for the parent ion) against reference standards .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the nitrobenzoyl-morpholine core in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. For example, the nitro group’s electron-withdrawing effect may activate the benzene ring for nucleophilic substitution at the 4-position. Experimental validation via Suzuki-Miyaura coupling (e.g., with boronic acids) under Pd(PPh) catalysis can test computational predictions .
Q. What strategies resolve contradictions in spectral data for this compound under high-pressure conditions?
- Methodology : When pressure-induced spectral overlaps occur (e.g., merging C-H stretching modes at ~1.7 GPa), combine Raman spectroscopy with X-ray diffraction (XRD) to correlate vibrational changes with lattice distortions. Ab-initio molecular dynamics simulations can further clarify hydrogen bonding (C-H···O) and van der Waals interactions driving phase transitions .
Q. How does the compound’s molecular conformation affect its biological activity in kinase inhibition assays?
- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Synthesize analogs with modified piperazine/morpholine substituents and compare IC values in enzymatic assays (e.g., EGFR kinase). SAR analysis may reveal that the 3-nitro group enhances binding via hydrophobic interactions .
Q. What computational approaches predict the compound’s solubility and stability in aqueous buffers?
- Methodology : Use COSMO-RS or MD simulations to calculate partition coefficients (logP) and pKa values. Experimentally validate via shake-flask method (octanol/water) and pH-dependent UV-Vis spectroscopy. Stability studies (e.g., 24-h incubation in PBS at 37°C) can assess hydrolysis risks at the morpholine carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
